2,3,5-Trichloro-4-methylbenzoic acid
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Overview
Description
2,3,5-Trichloro-4-methylbenzoic acid, also known as 2,3,5-Trichloro-p-toluic acid, is an organic compound with the molecular formula C8H5Cl3O2. It is a derivative of benzoic acid, characterized by the presence of three chlorine atoms and a methyl group attached to the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,5-Trichloro-4-methylbenzoic acid typically involves the chlorination of 4-methylbenzoic acid. The process includes the following steps:
Chlorination: 4-methylbenzoic acid is treated with chlorine gas in the presence of a catalyst, such as ferric chloride, to introduce chlorine atoms at the 2, 3, and 5 positions of the benzene ring.
Purification: The resulting product is purified through recrystallization or other suitable methods to obtain pure this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Chlorination: Large quantities of 4-methylbenzoic acid are chlorinated using chlorine gas in industrial reactors.
Continuous Purification: The crude product is continuously purified using industrial-scale recrystallization or distillation techniques to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions: 2,3,5-Trichloro-4-methylbenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to form derivatives with fewer chlorine atoms.
Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide are used under basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products:
Substitution Products: Derivatives with different functional groups replacing chlorine atoms.
Reduction Products: Compounds with fewer chlorine atoms.
Oxidation Products: Carboxylic acids or other oxidized derivatives.
Scientific Research Applications
2,3,5-Trichloro-4-methylbenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,3,5-Trichloro-4-methylbenzoic acid involves its interaction with molecular targets and pathways. The compound can:
Inhibit Enzymes: By binding to active sites of enzymes, it can inhibit their activity.
Modulate Receptors: Interact with cellular receptors to modulate signaling pathways.
Alter Gene Expression: Influence gene expression by interacting with transcription factors or other regulatory proteins.
Comparison with Similar Compounds
2,3,5-Trichloro-4-methylbenzoic acid can be compared with other similar compounds, such as:
2,3,5-Trichlorobenzoic Acid: Lacks the methyl group, leading to different chemical properties and reactivity.
4-Methylbenzoic Acid: Lacks the chlorine atoms, resulting in different applications and reactivity.
2,4,5-Trichlorobenzoic Acid: Chlorine atoms are positioned differently, affecting its chemical behavior and applications.
Uniqueness: The presence of both chlorine atoms and a methyl group in this compound imparts unique chemical properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
2,3,5-trichloro-4-methylbenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl3O2/c1-3-5(9)2-4(8(12)13)7(11)6(3)10/h2H,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZSKGVCXQPGKNU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C(=C1Cl)Cl)C(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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